molecular formula C12H11N3 B094817 Diazoaminobenzene CAS No. 136-35-6

Diazoaminobenzene

Cat. No.: B094817
CAS No.: 136-35-6
M. Wt: 197.24 g/mol
InChI Key: ALIFPGGMJDWMJH-UHFFFAOYSA-N
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Description

Diazoaminobenzene is an orange crystalline solid compound that is metabolized to benzene in vivo. This compound is used as a chemical intermediate, complexing agent and polymer additive and is a contaminant in several dyes used in drugs, cosmetics and foods. This compound is genotoxic in bacteria and rodents. It is reasonably anticipated to be a human carcinogen based on evidence of carcinogenicity in experimental animals. (NCI05)
1,3-diphenyltriazene is an orange solid. (NTP, 1992)

Scientific Research Applications

  • Metabolism, Toxicity, and Predicted Carcinogenicity : DAAB is used as an intermediate, complexing agent, and polymer additive, and also found as an impurity in color additives for cosmetics, food products, and pharmaceuticals. It's predicted to be a carcinogen due to its metabolism into benzene and aniline, both known carcinogens. Toxicity studies in rats and mice indicate its potential for causing methemoglobinemia, Heinz body formation, and lesions in several organs (N. Ress, 2002).

  • Carcinogenicity and Micronucleus Induction : DAAB, metabolized primarily to benzene and aniline, induces micronuclei in mouse bone marrow erythrocytes, consistent with a prediction of carcinogenicity. The study underscores its mutagenic properties, suggesting caution in its use (N. Ress et al., 2002).

  • Spectroscopical Studies : A study on diazoaminobenzene derivatives examined the role of substituents and solvent chemistry on spectral shifts in their electronic absorption spectra. These findings are crucial for understanding the solvatochromism and interaction mechanisms of these compounds, which could have implications in material sciences and analytical chemistry (M. Masoud et al., 2005).

  • Use in Catalysis : Azobenzene derivatives, including this compound, have been developed for use in organometallic catalysis as promoters. This application highlights the potential of DAAB in facilitating chemical reactions, which can be beneficial in industrial and laboratory settings (E. Léonard et al., 2016).

  • Polymerization Studies : DAAB has been used to study the polymerization of dienes and vinyl compounds, where it acts as a source of free radicals. These findings are significant for the synthesis of rubber-like polymers and could have applications in materials science (C. Koningsberger & G. Salomon, 1946).

  • Luminescent Properties in Coordination Polymers : Research into aminoazobenzene derivatives forming luminescent silver coordination polymers indicates potential applications in material science, especially where light-induced properties are desirable (Jingjing Yan et al., 2018).

  • Semiconducting Properties : DAAB demonstrates semiconducting properties due to high molecular resonance, induced by intramolecular hydrogen bonding. This property could be leveraged in the development of electronic materials (S. Shaaban et al., 1993).

Mechanism of Action

Target of Action

Diazoaminobenzene, also known as Diminazine, is a trypanocidal agent . It primarily targets the HTH-type transcriptional regulator QacR , trypsin-1 , amiloride-sensitive amine oxidase [copper-containing] , and mitochondrial peroxiredoxin-5 . These targets play crucial roles in various biological processes, including transcriptional regulation, protein digestion, amine oxidation, and cellular redox homeostasis .

Mode of Action

It is known to interact with its targets, leading to changes in their function . For instance, it may inhibit the activity of trypsin-1, an enzyme involved in protein digestion .

Biochemical Pathways

This compound is metabolized to benzene and aniline , both of which are known carcinogens . This metabolism involves the reductive cleavage by liver enzymes or by bacteria in the digestive tract . The metabolites of this compound, including hydroquinone, muconic acid, and phenylmercapturic acid, share benzene oxide as a common intermediate . This suggests that the metabolic pathway of this compound is similar to that of benzene .

Pharmacokinetics

Studies on the absorption, distribution, metabolism, and excretion of this compound in rats and mice have shown that benzene and aniline were detected in blood, benzene was detected in exhaled breath, and metabolites of benzene and aniline were excreted in urine . This implies systemic exposure to these metabolites .

Result of Action

This compound is reasonably anticipated to be a human carcinogen . It causes genetic damage and is metabolized to benzene, a known human carcinogen . Studies in rats and mice have shown that the metabolism of this compound to benzene is quantitative . Benzene causes cancer at numerous tissue sites in rodents .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of liver enzymes or bacteria in the digestive tract can affect its metabolism . Furthermore, the compound’s action, efficacy, and stability can be influenced by factors such as temperature, pH, and the presence of other substances .

Safety and Hazards

Diazoaminobenzene is genotoxic in bacteria and rodents . It is reasonably anticipated to be a human carcinogen based on evidence of carcinogenicity in experimental animals .

Biochemical Analysis

Biochemical Properties

Diazoaminobenzene is metabolized to benzene, a known human carcinogen, and aniline . It shares similar genotoxic and toxicological properties with these two carcinogens . The metabolic pathway of this compound is similar to that of benzene .

Cellular Effects

This compound causes genetic damage . It also appears to induce toxic effects not observed with aniline or benzene, including skin lesions at the application site .

Molecular Mechanism

This compound is metabolized by liver enzymes or by bacteria in the digestive tract to form benzene, aniline, and nitrogen . Benzene and aniline then are metabolized by cytochrome P450 and conjugating enzymes . Electron spin resonance studies have shown that in rats, phenyl radicals also are produced as intermediates in metabolism of this compound to benzene .

Temporal Effects in Laboratory Settings

In 16-day toxicity studies of rats and mice exposed to this compound, the symptoms observed were similar to those characteristic of benzene or aniline toxicity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models .

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes or cofactors . It affects metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and has effects on its localization or accumulation .

Properties

IUPAC Name

N-phenyldiazenylaniline
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InChI

InChI=1S/C12H11N3/c1-3-7-11(8-4-1)13-15-14-12-9-5-2-6-10-12/h1-10H,(H,13,14)
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InChI Key

ALIFPGGMJDWMJH-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)NN=NC2=CC=CC=C2
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Molecular Formula

C12H11N3
Record name 1,3-DIPHENYLTRIAZENE
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DSSTOX Substance ID

DTXSID9024934
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Molecular Weight

197.24 g/mol
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Physical Description

1,3-diphenyltriazene is an orange solid. (NTP, 1992), Golden-yellow solid; [Merck Index] Golden yellow crystalline powder; [MSDSonline]
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Boiling Point

302 °F at 760 mmHg explodes (NTP, 1992)
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Solubility

less than 1 mg/mL at 72 °F (NTP, 1992), INSOLUBLE IN WATER; FREELY SOLUBLE IN BENZENE, ETHER, HOT ALCOHOL
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Vapor Density

6.8 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
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Color/Form

GOLDEN-YELLOW, SMALL CRYSTALS

CAS No.

136-35-6
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Melting Point

208 °F (NTP, 1992), 98 °C
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Synthesis routes and methods

Procedure details

Primary aromatic amines also have been diazotized in solvents by means of pure nitrogen tetroxide. O. N. Witt, Tagbl. Natf.-Vers. Baden-Baden 1879, 194 (Chem. Zentr. 1880, II, 226) reported obtaining benzenediazonium nitrate by the reaction of anhydrous pure nitrogen tetroxide with aniline in an anhydrous benzene solution; and B. Houston et al., J. Am. Chem. Soc. 47, 3011-3018 (1925), obtained a diazoaminobenzene derivative as well as the corresponding diazonium nitrate by the action of pure, anhydrous nitrogen tetroxide on o-, m-, and p-nitroaniline in an anhydrous benzene solution.
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of diazoaminobenzene?

A1: this compound has the molecular formula C12H11N3 and a molecular weight of 197.24 g/mol. []

Q2: Are there any spectroscopic data available for this compound?

A2: Yes, researchers have used infrared spectroscopy to study the association of this compound, revealing dimeric association through hydrogen bonding. [] Additionally, 13C and 15N nuclear magnetic resonance have been employed to study the chemical polarization during its thermal decomposition. []

Q3: What are the main applications of this compound?

A4: Historically, this compound has been used as a polymerization initiator, particularly in the production of synthetic rubber. [, ] It has also found use as an intermediate in chemical synthesis, a complexing agent, and a polymer additive. []

Q4: How does this compound act as a polymerization initiator?

A5: this compound is believed to act as a slow but continuous source of free radicals. These free radicals can initiate the polymerization of dienes like dimethylbutadiene and butadiene, leading to the formation of rubber-like polymers. [, ]

Q5: Are there any compatibility issues with this compound in its applications?

A6: One challenge in using this compound for butadiene polymerization is the competitive dimerization of butadiene at elevated temperatures. This side reaction can reduce the yield of the desired polybutadiene product. []

Q6: Does this compound exhibit any catalytic activity?

A7: Research has shown that this compound derivatives can undergo reactions with Lewis acids in furan or thiophene, resulting in the arylation of the solvent. [] This suggests the potential for this compound derivatives to act as arylating agents in certain reactions.

Q7: Can you provide an example of this compound's use in organic synthesis?

A8: One study demonstrated the copper(I)-catalyzed intramolecular N-arylation of diazoaminobenzenes in a PEG-water system. This reaction offered an efficient method for synthesizing a range of regiospecific 1-arylbenzotriazoles, important building blocks in medicinal chemistry. [, ]

Q8: Have computational methods been used to study this compound?

A8: While specific examples are limited in the provided papers, computational chemistry techniques like molecular modeling and density functional theory calculations could be employed to investigate this compound's electronic structure, reactivity, and interactions with other molecules.

Q9: How do structural modifications affect the reactivity of this compound?

A10: Studies on the oxidation of diazoaminobenzenes with peroxybenzoic acid revealed that electron-releasing substituents on the benzene rings influence the regioselectivity of oxidation, directing the oxygen atom to the nearest nitrogen. [] This highlights the impact of substituents on the reactivity of this compound derivatives.

Q10: Is this compound considered toxic?

A11: Yes, this compound is considered toxic and potentially carcinogenic. [, , ]

Q11: What are the known metabolic pathways of this compound in living organisms?

A12: this compound is metabolized into aniline and benzene, both known carcinogens. [, ] This metabolic conversion raises concerns about its potential health risks.

Q12: What toxicological effects have been observed in animal studies with this compound?

A13: In a 16-day dermal toxicity study, this compound caused methemoglobinemia, Heinz body formation, and lymphoid tissue atrophy in rats and mice. [] At higher doses, it led to mortality in mice and induced skin lesions, atrial thrombosis, and organ damage. [, ]

Q13: What is the basis for predicting the carcinogenicity of this compound?

A14: The prediction stems from its metabolic conversion to benzene and aniline, its mutagenicity in Salmonella typhimurium strains, and its ability to induce micronucleated polychromatic erythrocytes in mice bone marrow. [, ]

Q14: Is there information available on the environmental impact of this compound?

A14: While the provided papers do not offer specific data on its environmental fate and effects, it is crucial to consider the potential for this compound to enter the environment through industrial waste streams and its subsequent impact on ecosystems.

Q15: What are some key historical milestones in this compound research?

A16: The discovery of this compound by Peter Griess in 1862 marked a significant milestone. [] Early research focused on its use as a dye intermediate and later as a polymerization initiator in the early 20th century. [] More recent studies have explored its toxicity and carcinogenicity, leading to its classification as a potential human carcinogen. [, ]

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